Magnesium phthalate

Thermal analysis Metal oxide synthesis Pyrolysis products

Researchers face inconsistent MgO synthesis from carboxylate precursors or insufficient Mg loading in fuel additives. Magnesium phthalate eliminates these issues: • Clean two-stage decomp. to MgO + benzophenone/anthraquinone (no CaCO₃ intermediate). • 12.28 wt% Mg-2× magnesium stearate-maximizing Mg:V ratio for hot-corrosion inhibition. • Enables monoclinic MNPT NLO crystals (SHG 0.90 vs. KDP). Ideal for MgO nanomaterials, polyester cure catalysis, and fuel-additive formulations.

Molecular Formula C8H4MgO4
Molecular Weight 188.42 g/mol
CAS No. 549-14-4
Cat. No. B3343635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium phthalate
CAS549-14-4
Molecular FormulaC8H4MgO4
Molecular Weight188.42 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Mg+2]
InChIInChI=1S/C8H6O4.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2
InChIKeyAPLYTANMTDCWTA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Phthalate: Physical, Thermal, and Structural Identity


Magnesium phthalate (MgPht), also designated as 1,2-benzenedicarboxylic acid magnesium salt (1:1), bears CAS 549-14-4 with a molecular formula C₈H₄MgO₄ and molecular weight 188.42 g·mol⁻¹ . It is an organometallic salt in which Mg²⁺ coordinates with the phthalate dianion, forming a crystalline solid with a density of 1.451 g·cm⁻³, a boiling point of 378.3 °C at 760 mmHg, and a flash point of 196.7 °C . X-ray diffraction analysis reveals that the anhydrous compound crystallizes in a monoclinic layered structure with lattice parameters a = 0.614 nm, b = 1.378 nm, c = 0.457 nm, and β = 115.443° [1]. These fundamental properties distinguish it from other alkaline-earth phthalate salts and underpin its performance in thermal-decomposition, optical, and metal-content-driven applications.

Workflow

Thermal-decomposition precursor for nanoscale MgO and aromatic co-products

Selection Context

Metal-organic salt with 12.28 wt% Mg loading and a single monoclinic crystal phase

Use Context

Fuel-additive research, polymer catalysis, and nonlinear optical single-crystal growth

Why Magnesium Phthalate Cannot Be Replaced by Generic Alternatives


Substituting magnesium phthalate with another alkaline-earth phthalate (e.g., calcium or zinc phthalate) or with a different magnesium carboxylate introduces measurable divergence in at least three critical performance parameters: thermal decomposition pathway and product distribution, metal content per unit mass, and catalytic reactivity in polyester and epoxy systems [1]. Calcium phthalate decomposes via a three-stage mechanism culminating in CaO at 780–900 °C, whereas magnesium phthalate follows a two-stage route in N₂ yielding MgO plus valuable organic co-products (benzophenone, anthraquinone) under a distinctly different temperature profile [2]. In fuel-additive applications, magnesium phthalate delivers 12.28 wt% Mg—more than double the Mg content of magnesium stearate (3.64 wt%) and significantly higher than magnesium benzoate (8.39 wt%)—directly affecting the achievable Mg:V ratio for hot-corrosion inhibition [3]. Generic substitution thus risks altered thermal behavior, insufficient active-metal loading, and loss of catalytic or mechanical property advantages documented in head-to-head Mg-versus-Ca polyester-cure comparisons [1].

Target

Magnesium phthalate

Substitute

Calcium or zinc phthalate

Thermal pathway may shift: Ca phthalate forms a stable carbonate intermediate absent in MgPht decomposition

Target

Magnesium phthalate

Substitute

Magnesium stearate or benzoate

Metal loading differs significantly: Mg stearate contains 3.64 wt% Mg vs. 12.28 wt% Mg in phthalate

Target

Magnesium phthalate

Substitute

Calcium phthalate in one-part adhesives

Room-temperature shelf-life may not transfer: Mg systems stable >6 months; Ca systems gel prematurely

Quantitative Differentiation Evidence Against Closest Comparators


Thermal Decomposition Pathway: Mg vs. Ca Phthalate

Magnesium phthalate dihydrate decomposes in N₂ through a two-stage process—dehydration to the anhydrous salt followed by decomposition to MgO—yielding benzophenone and 9,10-anthraquinone as the principal organic products [1]. In contrast, calcium phthalate monohydrate proceeds via a three-stage thermal decomposition: dehydration at 160–260 °C, formation of CaCO₃·C at 460–780 °C, and final conversion to CaO at 780–900 °C [2]. The difference in the number of decomposition stages and the temperature windows for intermediate vs. final oxide formation is a direct consequence of the distinct alkaline-earth cation identity, which governs the thermodynamic stability of the intermediate carbonate phase. This distinction matters for processes that target specific thermal-decomposition products or require a predictable oxide-formation temperature.

Thermal Decomposition Pathway
Head-to-head
MgPhtTwo stages, direct to MgO
CaPhtThree stages, stable CaCO₃ intermediate, CaO at 780–900 °C
Two-stage pathway avoids carbonate intermediate and supports lower-temperature oxide formation.
TGA/DSC under N₂; oxide-formation temperature window differs significantly.
Thermal analysis Metal oxide synthesis Pyrolysis products

Nonlinear Optical Efficiency vs. KDP Standard

A magnesium phthalate thioacetamide (MNPT) single crystal grown by slow aqueous evaporation exhibited a second harmonic generation (SHG) efficiency 0.90 times that of potassium dihydrogen phosphate (KDP), the industry-standard NLO reference crystal, as measured by the Kurtz–Perry powder method [1]. The MNPT crystal crystallized in a monoclinic system with a lower UV cut-off wavelength of 248 nm [1]. This NLO efficiency, approaching parity with KDP, positions MNPT as a viable organometallic candidate for opto-electronic applications where KDP's hygroscopicity or processing constraints are problematic.

NLO Efficiency vs. KDP
Cross-study comparable
0.90 × KDP
SHG efficiency approaches KDP reference, supporting NLO crystal research.
MNPT crystal; Kurtz–Perry powder method; UV cut-off 248 nm; data to verify.
Nonlinear optics Crystal growth Second harmonic generation

Magnesium Loading: Phthalate vs. Other Carboxylates

In a systematic comparative study of oil-soluble magnesium compounds prepared for heavy-fuel gas-turbine corrosion inhibition, magnesium phthalate was found to contain 12.28 wt% magnesium by atomic absorption spectroscopy [1]. This magnesium loading is more than three times higher than that of magnesium stearate (3.64 wt%), more than double that of magnesium laurate (5.06 wt%), and substantially exceeds magnesium benzoate (8.39 wt%) and magnesium cyclohexane carboxylate (8.75 wt%). Within the aromatic dicarboxylate series, magnesium phthalate (12.28 wt% Mg) is nearly equivalent to magnesium terephthalate (12.33 wt% Mg) and slightly below magnesium adipate (13.35 wt% Mg) [1]. Higher magnesium content per unit mass of additive translates directly into a higher Mg:V atom ratio achievable at a given additive dose rate, which is the critical parameter for suppressing vanadium-induced hot corrosion in gas-turbine hot-gas-path components.

Magnesium Loading
Head-to-head
12.28 wt% Mg
3.37× higher Mg than stearate; enables higher Mg:V ratio in fuel-additive research.
Atomic absorption spectroscopy; compared with Mg-stearate, Mg-benzoate, Mg-laurate, and others.
Fuel additives Vanadium corrosion inhibition Metal content

Catalytic Activity in Cured Polyesters: Mg vs. Ca Salt

In the synthesis of metal-containing cured polyesters from divalent metal salts of mono(hydroxyethyl) phthalate, the magnesium salt exhibited considerably higher catalytic activity than the calcium salt in the reaction with bisester anhydrides and monoepoxide [1]. The resulting Mg-containing cured resins showed better physical properties—including heat distortion temperature, Rockwell hardness, and compressive strength—than the corresponding Ca-containing resins [1]. In a related study of divalent metal salt–anhydride–bisepoxide systems for one-part adhesives, Mg-containing formulations were generally more stable at room temperature than Ca-containing ones, whereas Ca-containing systems displayed shorter gelation times at 150 °C due to more rapid dissolution and earlier onset of catalytic activity [2]. This Mg-versus-Ca divergence in storage stability versus cure reactivity is a direct function of the metal cation and carries practical consequences for adhesive shelf-life and processing window design.

Polyester Catalytic Activity
Head-to-head
Mg saltReported higher catalytic activity; resins show higher heat distortion temperature, hardness, and compressive strength
Ca saltLower catalytic activity; inferior physical properties reported
Mg salt supports higher mechanical property profile in cured polyester research.
Bisester anhydride–monoepoxide system; ordinal ranking reported.
Polyester resins Metal carboxylate catalysis Thermoset properties

Crystal Structure: Mg vs. Ca Phthalate Polymorphs

A systematic IR and Raman spectroscopic study of alkaline-earth phthalates demonstrated that calcium phthalate crystallizes in at least three distinct polymorphic forms: CaPHT·H₂O (space group P2₁/c, Z = 4), CaPHT(A) (P2₁/m, Z = 8), and CaPHT(B) (P2/m, Z = 6) [1]. In contrast, magnesium phthalate (MgPHT) exhibits a single monoclinic layered structure with the magnesium ions located in the (0 1 0) plane and benzene rings situated on both sides, as confirmed by powder XRD [2]. The vibrational spectra of MgPHT differ systematically from those of CaPHT, SrPHT, and BaPHT, reflecting differences in the PHT–alkaline-earth coordination geometry that influence solid-state reactivity and thermal decomposition behavior [1]. This structural singularity eliminates the polymorphic uncertainty that accompanies calcium phthalate procurement.

Crystal Structure Polymorphs
Cross-study comparable
MgPht: one monoclinic phase. CaPht: three identified polymorphs (P2₁/c, P2₁/m, P2/m).
Single-phase character may simplify solid-state batch-to-batch consistency.
XRD and vibrational spectroscopy data; source review recommended.
Crystal structure Vibrational spectroscopy Coordination chemistry

Room-Temperature Stability of One-Part Epoxy Adhesives

In heterogeneous curable compositions composed of divalent metal salts of mono(hydroxyethyl) phthalate, succinic anhydride, and bisphenol A diglycidyl ether (BADG), magnesium-containing systems remained stable at room temperature for more than six months without gelation, whereas the corresponding calcium-containing systems exhibited shorter gelation times at 150 °C and lower ambient stability [1]. The underlying mechanism was attributed to the faster dissolution of the Ca salt into the epoxy–anhydride matrix, which prematurely initiates the addition reaction and consumes the latent catalytic activity of the Ca carboxylate group [1]. This direct Mg-versus-Ca comparison provides a quantitative shelf-life benchmark relevant to industrial one-part adhesive procurement and formulation.

Adhesive Room-Temperature Stability
Head-to-head
Mg system stable >6 months; Ca system gels earlier at 150 °C and ambient.
Supports one-part adhesive formulation research requiring extended ambient shelf-life.
Epoxy–anhydride–BADG system; gelation time measurement.
Epoxy adhesives Shelf-life stability Metal carboxylate catalysis

Evidence-Backed Procurement Scenarios for Magnesium Phthalate


Fuel Additive for Vanadium Hot-Corrosion Inhibition

When formulating oil-soluble or oil-dispersible magnesium additives for heavy-fuel gas turbines, magnesium phthalate delivers 12.28 wt% Mg—higher than most common magnesium carboxylates such as stearate (3.64 wt%) or benzoate (8.39 wt%) [1]. This elevated Mg loading enables a higher Mg:V atom ratio at a lower additive treat rate, which is the primary lever for suppressing vanadium-induced hot corrosion on turbine hot-gas-path components. Procurement of magnesium phthalate over lower-Mg alternatives reduces the mass of additive required per unit of fuel, lowering both logistics cost and potential ash-deposition side effects.

Nanoscale MgO Synthesis via Thermal Decomposition

Magnesium phthalate dihydrate undergoes thermal decomposition in N₂ via a clean two-stage pathway—dehydration followed by direct decomposition to MgO—yielding benzophenone and 9,10-anthraquinone as separable organic co-products [2]. This contrasts with calcium phthalate, which proceeds through a three-stage mechanism that includes a stable CaCO₃ intermediate and requires temperatures up to 900 °C to reach CaO [3]. Researchers and producers targeting nanoscale MgO powder via thermal decomposition of a metal–organic precursor should select magnesium phthalate for its predictable, intermediate-free decomposition route and the co-generation of high-value aromatic ketones.

Organometallic NLO Single Crystals for Opto-Electronics

The magnesium phthalate thioacetamide (MNPT) crystal, grown by slow aqueous evaporation, exhibits an SHG efficiency of 0.90 relative to the KDP standard and a UV cut-off at 248 nm in a monoclinic crystal system [4]. This performance places MNPT among the viable organometallic NLO candidates for frequency-doubling and opto-electronic applications. Procurement of high-purity magnesium phthalate as the precursor for MNPT crystal growth is warranted where KDP's hygroscopicity or thermal limitations render it unsuitable for the target device environment.

Metal-Containing Polyester Resin and One-Part Adhesive Formulation

In cured polyester resins synthesized from mono(hydroxyethyl) phthalate metal salts, the Mg salt confers higher catalytic activity and superior heat distortion temperature, Rockwell hardness, and compressive strength compared with the Ca salt [5]. For one-part epoxy–anhydride adhesives, Mg-containing formulations achieve >6 months of room-temperature storage stability, whereas Ca-containing analogues gel prematurely [6]. Industrial adhesive and polyester-resin manufacturers seeking to balance long ambient shelf-life with high-temperature cure reactivity should specify the magnesium salt of mono(hydroxyethyl) phthalate as the metal-ion source.

Application
Selection Property
Validation Focus
Fuel-additive hot-corrosion research
Mg loading (12.28 wt%)
Mg:V ratio optimization and ash-deposition evaluation
Nanoscale MgO thermal-decomposition studies
Two-stage decomposition pathway
Oxide purity and co-product distribution under inert atmosphere
Nonlinear optical crystal growth
SHG efficiency (0.90 × KDP)
Crystal quality, UV cut-off, and hygroscopicity comparison
One-part epoxy adhesive formulation
Room-temperature stability >6 months
Shelf-life monitoring and gelation-time profiling at cure temperature
Quote Request

Request a Quote for Magnesium phthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.